![molecular formula C13H18N4O2S B6626220 1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B6626220.png)
1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea is an organic compound that belongs to the class of pyrazole derivatives. It is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
Mechanism of Action
1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea exerts its anti-cancer effects by inhibiting BTK, a critical enzyme in the B-cell receptor signaling pathway. BTK is essential for B-cell survival and proliferation, and its inhibition leads to decreased proliferation and survival of malignant B-cells. In addition, BTK inhibition has been shown to modulate the tumor microenvironment, leading to enhanced anti-cancer activity.
Biochemical and Physiological Effects:
1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea has been shown to have potent anti-cancer activity in preclinical models of B-cell malignancies. In addition to inhibiting BTK signaling, TAK-659 has been shown to modulate the activity of other signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to enhanced anti-cancer activity. TAK-659 has also been shown to modulate the tumor microenvironment, leading to enhanced anti-cancer activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea in lab experiments is its potent anti-cancer activity in preclinical models of B-cell malignancies. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models. One limitation of using TAK-659 in lab experiments is its specificity for BTK, which may limit its efficacy in other types of cancer.
Future Directions
For research on TAK-659 include evaluating its efficacy in combination with other anti-cancer agents, identifying biomarkers of response, and developing strategies to overcome resistance to BTK inhibition.
Synthesis Methods
The synthesis of 1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea involves several steps. The starting material is 4-chloromethylpyrazole, which is reacted with 2-methoxyethylamine to form 1-(2-methoxyethyl)pyrazol-4-yl)methylamine. This intermediate is then reacted with 2-(thiophen-2-ylmethyl)isocyanate to form the final product, 1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea.
Scientific Research Applications
1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has been shown to inhibit BTK signaling, leading to decreased proliferation and survival of malignant B-cells. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.
properties
IUPAC Name |
1-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-19-5-4-17-10-11(8-16-17)7-14-13(18)15-9-12-3-2-6-20-12/h2-3,6,8,10H,4-5,7,9H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKVKMPYHNZWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)CNC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

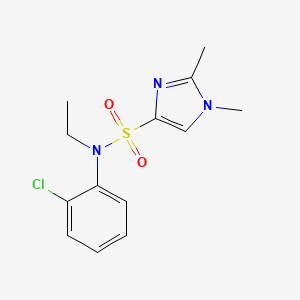
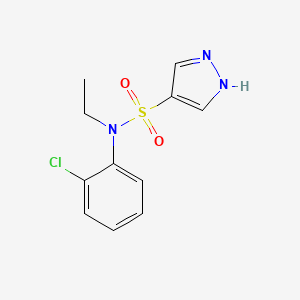
![N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6626154.png)
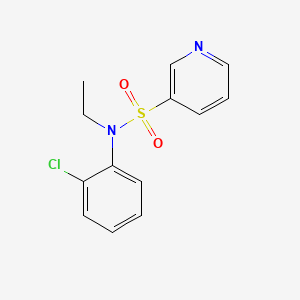
![N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626164.png)
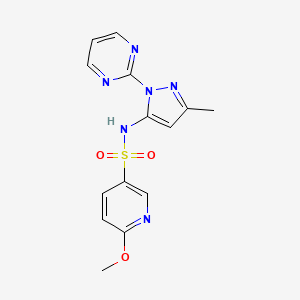
![(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol](/img/structure/B6626169.png)
![Methyl 2-methoxy-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzoate](/img/structure/B6626184.png)
![2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6626196.png)
![1,4-Dimethyl-2-[[methyl(2,2,2-trifluoroethylsulfamoyl)amino]methyl]benzene](/img/structure/B6626202.png)
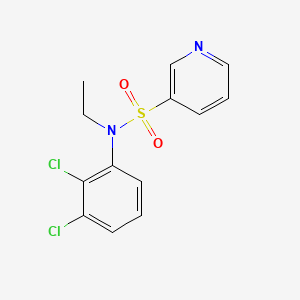
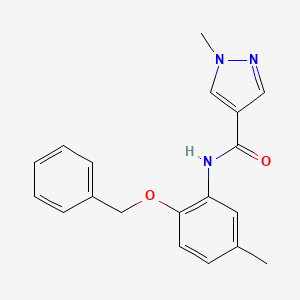
![4-[[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6626214.png)
![2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide](/img/structure/B6626232.png)